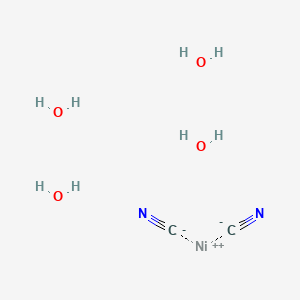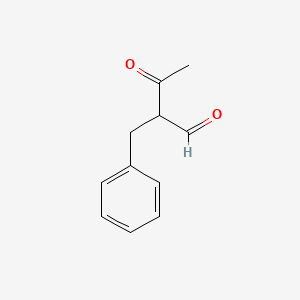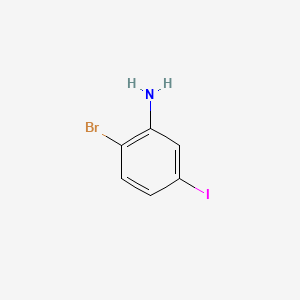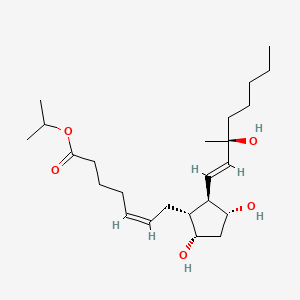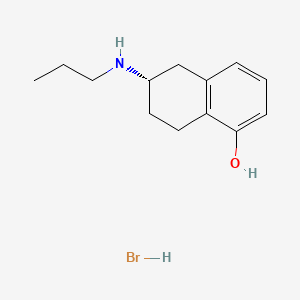
Toxafeno Parlar 69
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Toxaphene Parlar 69, also known as (1R,4S,6S,7R)-2,2,5,5,6-pentachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane, is a complex mixture of chlorinated bornanes, bornenes, and camphenes .
Synthesis Analysis
Toxaphene is a complex mixture of polychlorinated camphenes (polychlorinated bornanes) that was first introduced in 1945 as a broad band insecticide . The vast number and complexity of isomers result from the simple production process from the UV catalysed reaction of chlorine with camphene providing a product with a chlorine content of about 67 to 69% . A direct synthesis of individual polychlorinated bornanes is not possible .
Molecular Structure Analysis
The molecular formula of Toxaphene Parlar 69 is C10H8Cl10 . The molecular weight is 482.7 g/mol . The structure is complex, with four defined atom stereocenters .
Chemical Reactions Analysis
The analysis of toxaphenes is challenging due to the vast amount of isomers and the influence of the injection technique and ionization performance over reproducibility, linearity, and sensitivity .
Physical and Chemical Properties Analysis
Toxaphene Parlar 69 has a molecular weight of 482.7 g/mol . It has no hydrogen bond donor count, no hydrogen bond acceptor count, and three rotatable bonds . The exact mass is 481.745227 g/mol, and the monoisotopic mass is 477.751127 g/mol . The topological polar surface area is 0 Ų .
Aplicaciones Científicas De Investigación
Monitoreo ambiental
El Toxafeno Parlar 69 es un compuesto significativo en el monitoreo ambiental debido a su clasificación como Contaminante Orgánico Persistente (COP). La cromatografía de gases de alta resolución/espectrometría de masas (HRGC/MS) se utiliza para detectar y cuantificar el this compound en muestras ambientales {svg_1}. Este método proporciona la sensibilidad y la selectividad necesarias para superar las interferencias de otros compuestos y componentes de la matriz.
Gestión de riesgos
El análisis del this compound ayuda en la gestión de riesgos, especialmente en cumplimiento con el programa de monitoreo del Convenio de Estocolmo {svg_2}. Los datos obtenidos de estos análisis pueden informar las políticas y las acciones para reducir y eliminar las emisiones de COP, protegiendo la salud humana y el medio ambiente.
Análisis de residuos de plaguicidas
El this compound se utilizó históricamente como un insecticida de banda ancha. Su detección en productos agrícolas es crucial para la seguridad alimentaria. Se emplean técnicas analíticas avanzadas como la HRGC/MS para garantizar que los residuos de plaguicidas se mantengan dentro de los límites seguros {svg_3}.
Estudios toxicológicos
Se cree que el this compound presenta un riesgo carcinogénico potencial para los humanos {svg_4}. La investigación en toxicología implica estudiar la degradación de los congéneres del Toxafeno y comprender su impacto en la salud humana.
Desarrollo de métodos analíticos
El desarrollo de métodos analíticos sensibles para el this compound es un campo de investigación activo. Se han explorado técnicas como los métodos de inyección en frío para reducir la degradación de los congéneres durante el análisis {svg_5}.
Estudios de contaminación de peces
El this compound se cuantifica en tejidos de peces para evaluar los niveles de contaminación. La inyección de gran volumen de dilución isotópica GC con espectrometría de masas de iones negativos de captura de electrones es un nuevo método desarrollado para este propósito, que amplía los límites de detección a bajas concentraciones de partes por trillón {svg_6}.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Toxaphene Parlar 69, like other toxaphene congeners, primarily targets the environment and organisms within it . It was introduced as a broad band insecticide and has been detected in soil and air . The compound’s primary targets are therefore insects and the broader ecosystem.
Mode of Action
Toxaphene Parlar 69 interacts with its targets through its lipophilic, persistent, and volatile nature . It is a complex mixture of polychlorinated camphenes (polychlorinated bornanes) that results from the UV catalysed reaction of chlorine with camphene . This interaction leads to its global dispersion throughout freshwater and marine environments .
Biochemical Pathways
It is known that the compound and its degradation products can bioaccumulate in humans . This suggests that it may interfere with lipid metabolism and other processes associated with fat-soluble compounds.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Toxaphene Parlar 69 contribute to its bioavailability. As a lipophilic compound, it is readily absorbed and distributed in the environment and within organisms .
Result of Action
The molecular and cellular effects of Toxaphene Parlar 69’s action are significant. It is believed to present a potential carcinogenic risk to humans . Additionally, it is recognized as an endocrine disruptor , indicating that it can interfere with hormone systems and potentially lead to a variety of health effects.
Action Environment
Environmental factors greatly influence the action, efficacy, and stability of Toxaphene Parlar 69. Its lipophilic, persistent, and volatile nature contributes to its global dispersion . Soil emissions of ancient residues are a main source of Toxaphene Parlar 69 , indicating that soil composition and climate can affect its distribution. Furthermore, its use and impact were particularly noted in the cotton-growing industry , suggesting that agricultural practices also play a role in its environmental action.
Análisis Bioquímico
Biochemical Properties
Toxaphene Parlar 69, like other organochlorine insecticides, bioaccumulates in aquatic creatures . It interacts with various enzymes, proteins, and other biomolecules, affecting their function and contributing to its broad spectrum of pesticidal activity .
Cellular Effects
Toxaphene Parlar 69 has been shown to cause adverse health effects in humans . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Toxaphene Parlar 69 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its effects at the molecular level are complex due to its diverse chemical composition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Toxaphene Parlar 69 change over time . It has been observed that some congeners of Toxaphene Parlar, such as Parlar 32 and 69, are subject to natural degradation, indicating a fresh contamination .
Dosage Effects in Animal Models
The effects of Toxaphene Parlar 69 vary with different dosages in animal models . High doses can cause adverse effects, while lower doses may have threshold effects .
Metabolic Pathways
Toxaphene Parlar 69 is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Toxaphene Parlar 69 is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of Toxaphene Parlar 69 and its effects on activity or function are complex . It may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
(1R,4S,6S,7R)-2,2,5,5,6-pentachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl10/c11-2-7(5(13)14)3-1-8(17,18)9(7,6(15)16)4(12)10(3,19)20/h3-6H,1-2H2/t3-,4-,7-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYUTICLLXPLLK-MOXNOQEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1(Cl)Cl)(C(C2(Cl)Cl)Cl)C(Cl)Cl)(CCl)C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]([C@@](C1(Cl)Cl)([C@@H](C2(Cl)Cl)Cl)C(Cl)Cl)(CCl)C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl [3-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B599391.png)
![1-[(3,4-Difluorophenyl)ethynyl]-4-propylbenzene](/img/structure/B599392.png)

